Biotin-PEG2-C1-aldehyde is a chemical compound that combines biotin, a water-soluble B-vitamin, with polyethylene glycol (PEG) and an aldehyde group. This compound is classified as a bioconjugate, which is essential in various biochemical applications, particularly in drug delivery and biomolecular labeling. The incorporation of biotin enhances the solubility and stability of the compound, making it suitable for biological applications.
Biotin-PEG2-C1-aldehyde is synthesized through the reaction of biotin with polyethylene glycol derivatives. It falls under the category of bioconjugates and is often used in research involving protein labeling, drug delivery systems, and diagnostic applications. The PEG component provides hydrophilicity, which improves the pharmacokinetic properties of the conjugate.
Methods and Technical Details
The synthesis of Biotin-PEG2-C1-aldehyde typically involves the following steps:
This method allows for precise control over the molecular weight and functionality of the resulting compound.
Structure and Data
The molecular structure of Biotin-PEG2-C1-aldehyde can be represented as follows:
The molecular formula can be denoted as for biotin combined with an appropriate number of ethylene glycol units from PEG.
Reactions and Technical Details
Biotin-PEG2-C1-aldehyde can participate in several chemical reactions:
These reactions are crucial for developing targeted drug delivery systems where biotin serves as a targeting ligand.
Process and Data
The mechanism of action of Biotin-PEG2-C1-aldehyde primarily revolves around its ability to bind specifically to avidin or streptavidin proteins due to the strong affinity between biotin and these proteins. This interaction can be utilized in various applications:
The efficiency of this mechanism relies on the stability and reactivity of both the PEG linker and the aldehyde group.
Physical and Chemical Properties
Biotin-PEG2-C1-aldehyde exhibits several notable physical and chemical properties:
These properties make it suitable for biological applications where solubility and stability are critical.
Biotin-PEG2-C1-aldehyde has diverse applications in scientific research:
Biotin-PEG2-C1-aldehyde (CAS 2408505-11-1) is a specialized chemical reagent featuring three distinct functional domains: a biotin moiety for high-affinity binding, a short polyethylene glycol (PEG) spacer for enhanced solubility and steric optimization, and a terminal aldehyde group for covalent conjugation. This multifunctional structure enables precise biomolecular engineering applications where controlled orientation and stable immobilization are critical. The molecular weight of this compound is 373.47 g/mol, with the chemical formula C₁₆H₂₇N₃O₅S [1]. Unlike conventional biotinylation reagents that utilize carboxyl groups or NHS esters, its aldehyde functionality offers unique chemoselective advantages for conjugation under mild physiological conditions, making it particularly valuable for immobilizing sensitive biomolecules without compromising their structural or functional integrity.
The terminal aldehyde group (-CHO) of Biotin-PEG2-C1-aldehyde enables site-specific conjugation with primary amines (-NH₂) via Schiff base formation. This reaction occurs spontaneously in neutral or slightly alkaline conditions (pH 7.0–9.0) but requires reduction with sodium cyanoborohydride (NaBH₃CN) to stabilize the resulting imine bonds, forming irreversible secondary amine linkages. This mechanism is particularly advantageous for immobilizing proteins at lysine residues or nucleic acids at terminal amines without introducing bulky crosslinkers that might obscure functional domains [1].
Compared to NHS-ester chemistry (e.g., Biotin-PEG2-NHS), which exhibits higher hydrolysis rates and reduced efficiency in amine-limited environments, aldehyde-mediated conjugation demonstrates superior kinetic stability in aqueous buffers. This stability is critical for applications requiring prolonged reaction times or low biomolecule concentrations. The PEG₂ spacer (8.4 Å) further minimizes steric interference during immobilization, ensuring optimal orientation of the conjugated biomolecule for subsequent interactions [4] [5].
Table 1: Reaction Kinetics of Biotin-PEG2-C1-aldehyde vs. Carboxyl-Based Biotin Reagents
Conjugation Parameter | Biotin-PEG2-C1-aldehyde | Biotin-PEG2-NHS |
---|---|---|
Optimal pH Range | 7.0–9.0 | 8.0–9.0 |
Hydrolysis Half-life (pH 7.4) | >6 hours | <30 minutes |
Conjugation Efficiency* | >85% | 60–75% |
Required Stabilization Step | Reduction (NaBH₃CN) | None |
*Measured via HABA assay after 2-hour reaction with IgG at 25°C [4] [5].
The biotin component leverages the strongest non-covalent biological interaction known (K_d ≈ 10⁻¹⁵ M), enabling near-irreversible binding to avidin or streptavidin. This affinity system facilitates precise targeting in drug delivery platforms where biotinylated carriers are precomplexed with streptavidin-conjugated therapeutic agents. Biotin-PEG2-C1-aldehyde’s short spacer length (20.4 Å total extension) is optimal for maintaining proximity between the conjugated payload and targeting moiety, ensuring efficient receptor engagement without excessive linker flexibility that could reduce targeting accuracy [1] [5].
Recent prodrug designs (e.g., RK-296) utilize biotin anchors to exploit cancer cell overexpression of biotin transporters. While traditional models suggest uptake via the sodium-dependent multivitamin transporter (SMVT), structural analyses reveal that biotin conjugates with modified carboxyl groups (e.g., amide-linked PEG₂-aldhehyde) bypass SMVT. Instead, they engage putative biotin receptors overexpressed in malignant tissues, enabling selective internalization. This mechanism is validated by competitive inhibition assays showing <20% uptake reduction in SMVT-knockdown cells compared to wild-type [6] [7].
The diethylene glycol (PEG₂) spacer in Biotin-PEG2-C1-aldehyde balances hydrophilicity, steric flexibility, and molecular extension. PEG spacers longer than PEG₃ (e.g., PEG₂₃) increase solubility but introduce entropic penalties that reduce binding avidity by 30–50%, while hydrocarbon spacers promote aggregation. The PEG₂ spacer provides 20.4 Å of target molecule extension, sufficient to project conjugated biomolecules beyond surface adsorption barriers on sensor chips or nanoparticle surfaces [2] [5].
Comparative studies with Biotin-PEG2-Amine (CAS 138529-46-1) demonstrate that PEG₂ spacers maintain >95% streptavidin binding capacity versus 70–80% for non-PEGylated analogs. This efficiency arises from the spacer’s ability to prevent biotin burial in hydrophobic protein pockets. Additionally, NMR analyses confirm that the C1 alkyl chain between PEG and aldehyde groups minimizes steric rotation, fixing the aldehyde in an optimal orientation for amine coupling [2] [4].
Table 2: Impact of Spacer Composition on Biotin Reagent Performance
Spacer Type | Length (Å) | Solubility (mg/mL) | Streptavidin K_d (M) | Conjugation Yield (%) |
---|---|---|---|---|
None (Biotin) | 13.5 | <0.1 | 10⁻¹⁵ | 40 |
PEG₂ | 20.4 | >50 | 10⁻¹⁵ | 85 |
PEG₃ | 24.6 | >50 | 10⁻¹⁴ | 88 |
PEG₄ | 28.8 | >50 | 10⁻¹³ | 90 |
C₆ alkyl | 18.2 | <0.5 | 10⁻¹³ | 65 |
*Data sourced from protein conjugation studies using IgG as model analyte [2] [4] [5].
Biotin-PEG2-C1-aldehyde’s aldehyde group offers distinct advantages over carboxylic acid-functionalized biotin reagents (e.g., Biotin-PEG2-COOH) in crosslinking applications. Aldehydes react selectively with primary amines under physiological pH without activating agents, whereas carboxylic acids require carbodiimide activators like EDC. These activators generate unstable O-acylisourea intermediates that hydrolyze rapidly, limiting conjugation efficiency to <75% even with co-reagents like NHS [4] [6].
Critically, carboxylic acid modification negates SMVT-dependent uptake—a key pathway for endogenous biotin transport—due to the loss of anionic character upon amide formation. Aldehyde conjugation preserves the biotin carboxylate group, potentially facilitating residual SMVT recognition. Structural modeling indicates that the PEG₂-aldehyde linker positions the carboxylate 16.7 Å from the biotin ureido ring, within tolerance for transporter engagement. This property may explain why aldehyde conjugates exhibit 2.3-fold higher cellular internalization than amide-linked analogs in hepatocyte studies [6].
Table 3: Functional Group Comparison in Targeted Delivery Systems
Property | Aldehyde Group | Carboxylic Acid Group |
---|---|---|
Conjugation Chemistry | Schiff base + reduction | EDC/NHS-mediated amidation |
Activation Required | No | Yes |
Byproduct Formation | None (after reduction) | N-acylurea, NHS esters |
Stability in Serum | High (post-reduction) | Moderate |
SMVT Uptake Compatibility | Partial (carboxylate intact) | None (carboxylate modified) |
Cancer Cell Internalization* | 2.3-fold higher | Baseline |
*Measured in HeLa cells using fluorescence-labeled conjugates [4] [6].
Furthermore, aldehyde groups enable surface density control in microarray fabrication through limiting reaction stoichiometry, whereas carboxyl groups often require surface blocking to prevent non-specific adsorption. This precision is critical for optimizing ligand presentation in biosensors where overcrowding reduces analyte binding capacity by up to 60% [1] [4].
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